methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride
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Overview
Description
Methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring is synthesized through a series of reactions involving cyclization and functional group transformations.
Introduction of Amino and Carboxylate Groups: The amino and carboxylate groups are introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties .
Scientific Research Applications
Methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Shares a similar indene core structure but differs in the functional groups attached.
1H-Indene, 2,3-dihydro-4,7-dimethyl-: Another indene derivative with different substituents on the indene ring.
Uniqueness
Methyl1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-amino-2,2-dimethyl-1,3-dihydroindene-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2)7-9-6-8(12(15)16-3)4-5-10(9)11(13)14;/h4-6,11H,7,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXOSCQIVKKRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1N)C=CC(=C2)C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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